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molecular formula C10H11NO3 B8475536 Methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No. B8475536
M. Wt: 193.20 g/mol
InChI Key: XNUIHFBPYCGVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A solution of methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate (2.51 g, 13 mmol), sodium azide (1.01 g, 15.6 mmol) and triethyl orthoformate (5.92 g, 40 mmol) in 30 mL of acetic acid was heated to 100° C. for 3 hrs. After the reaction was completed, the mixture was cooled to ambient temperature and the solvent was removed under vacuum. The residue was diluted with EtOAc, washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified with silica gel column chromatograph to give the crude product, then re-crystalization from DCM to give methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]2[CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][O:8][C:4]=2[CH:3]=1.[N-:15]=[N+:16]=[N-:17].[Na+].[CH:19](OCC)(OCC)OCC>C(O)(=O)C>[N:1]1([C:2]2[CH:14]=[CH:13][C:5]3[CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][O:8][C:4]=3[CH:3]=2)[CH:19]=[N:17][N:16]=[N:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
NC1=CC2=C(C(CO2)C(=O)OC)C=C1
Name
Quantity
1.01 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5.92 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatograph
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
re-crystalization from DCM

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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